Product packaging for Guamecycline dihydrochloride(Cat. No.:CAS No. 13040-98-7)

Guamecycline dihydrochloride

Cat. No.: B12301622
CAS No.: 13040-98-7
M. Wt: 699.6 g/mol
InChI Key: YWILDZMVBIMXID-KGHBUBBXSA-N
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Description

Historical Perspectives on Xanthocycline Discovery and Isolation

The development of xanthocyclines is rooted in the strategic chemical modification of existing classes of therapeutic agents rather than direct isolation from natural sources.

Identification from Natural Sources (e.g., Microbial and Plant Origins)

Unlike many foundational compounds in pharmacology, such as penicillin or paclitaxel, which were discovered through the screening of microbial and plant extracts, the xanthocycline scaffold has not been reported as a naturally occurring product. Instead, its conception is a result of synthetic chemistry, inspired by the structures of naturally occurring bioactive molecules. cdnsciencepub.comnih.gov The pursuit of xanthocycline and its derivatives is a prime example of how natural product scaffolds provide the inspiration for laboratory-based chemical synthesis programs aimed at creating novel compounds with potentially improved pharmacological profiles.

Contextualization within Anthracycline and Xanthone (B1684191) Chemistry

The name and structure of xanthocycline situate it at the intersection of two important classes of organic compounds: anthracyclines and xanthones. cdnsciencepub.com Anthracyclines, such as the potent antitumor agents daunorubicin (B1662515) and adriamycin, are a well-established class of chemotherapy drugs. researchgate.net However, their clinical use is often limited by significant cardiotoxicity. cdnsciencepub.com

Xanthocyclines were proposed as synthetic "5-oxaanthracycline" analogs. cdnsciencepub.comresearchgate.net This structural modification involves replacing a carbonyl group in the C-ring of the anthracycline core with an oxygen atom. The rationale behind this alteration was to modify the electron transport properties of the molecule, a factor believed to be linked to the cardiotoxicity of traditional anthracyclines. cdnsciencepub.com By creating this hybrid structure, researchers aimed to retain the therapeutic potential of the anthracycline framework while mitigating its harmful side effects. cdnsciencepub.com

Simultaneously, the structure incorporates features of xanthones, a class of compounds known for a wide range of biological activities. cdnsciencepub.combio-connect.nl This dual-heritage positions xanthocyclines as rationally designed molecules intended to harness the beneficial attributes of two distinct chemical families.

Structural Features and Classifications of Xanthocycline-Type Compounds

The defining characteristic of the xanthocycline class is its specific tetracyclic (four-ring) core structure.

Defining the 7,8,9,10-Tetrahydrobenzo[b]xanthen-12-one Skeleton

The fundamental chemical framework that classifies a compound as a xanthocycline is the 7,8,9,10-tetrahydrobenzo[b]xanthen-12-one skeleton. cdnsciencepub.com This rigid, polycyclic system is the result of fusing a chromone (B188151) (benzopyranone) system with a cyclohexanone (B45756) ring, which ultimately forms the tetracyclic xanthocycline core. cdnsciencepub.com The synthesis of this skeleton has been achieved through methods such as the condensation-cyclization reaction between 2-methylchromone-3-carboxylate derivatives and cyclohexanones. cdnsciencepub.com The precise arrangement of these fused rings gives xanthocycline-type compounds their distinct three-dimensional shape, which is crucial for their interaction with biological targets.

Comparative Analysis with Related Chemical Scaffolds

The structural ingenuity of the xanthocycline scaffold is best understood by comparing it to its parent scaffolds, the anthracyclines and xanthones. The key distinctions lie in the composition and arrangement of their respective ring systems.

FeatureXanthoneAnthracyclineXanthocycline
Core Structure Tricyclic (3 rings)Tetracyclic (4 rings)Tetracyclic (4 rings)
Defining Heteroatom Oxygen in a central pyran ring-Oxygen in the C-ring (5-oxa position)
Key Functional Group DibenzopyranoneDihydro-tetracene-dioneTetrahydrobenzo[b]xanthen-12-one
Relationship A parent scaffold known for broad biological activity. bio-connect.nlA class of potent but often toxic natural product antibiotics. cdnsciencepub.comA synthetic hybrid designed to mimic the tetracyclic nature of anthracyclines while integrating features of xanthones. cdnsciencepub.com

This comparative analysis highlights how the xanthocycline skeleton is a thoughtful amalgamation of structural motifs from both anthracyclines and xanthones, representing a targeted effort in medicinal chemistry to create novel molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40Cl2N8O8 B12301622 Guamecycline dihydrochloride CAS No. 13040-98-7

Properties

CAS No.

13040-98-7

Molecular Formula

C29H40Cl2N8O8

Molecular Weight

699.6 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C29H38N8O8.2ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);2*1H/t14-,15-,20-,28+,29-;;/m0../s1

InChI Key

YWILDZMVBIMXID-KGHBUBBXSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Related CAS

16545-11-2 (Parent)

Origin of Product

United States

Advanced Synthetic Methodologies for Xanthocycline and Its Analogues

Pioneering Synthetic Routes to the Xanthocycline Core Structure

The construction of the fundamental 7,8,9,10-tetrahydrobenzo[b]xanthen-12-one skeleton of xanthocycline has been the subject of multiple synthetic explorations. These routes leverage different starting materials and reaction cascades to achieve the target architecture.

The xanthone (B1684191) (dibenzo-γ-pyrone) moiety forms the core of the xanthocycline structure. Therefore, synthetic strategies often begin with the construction of this key heterocyclic system. While the direct conversion of a pre-formed xanthone into the full xanthocycline skeleton is a complex endeavor, the initial synthesis of the xanthone ring is a well-established field.

Classic methods for xanthone synthesis are foundational to this approach. Among the most popular is the Grover, Shah, and Shah reaction, which involves the condensation of a salicylic acid derivative with a phenol partner. researchgate.net Other prominent routes include the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. ijpcbs.com More contemporary methods utilize palladium-catalyzed reactions or proceed through diaryl ether intermediates. iaamonline.orgnih.gov These strategies provide robust access to the xanthone nucleus, which is a critical substructure for any subsequent annulation reactions needed to complete the tetracyclic xanthocycline framework.

An alternative strategy involves building the molecule from a different set of precursors, namely a substituted tetralone. The 6,8-dimethoxy-1-tetralone approach utilizes a pre-functionalized A-ring synthon, which can then be elaborated to form the remaining rings of the xanthocycline structure. The synthesis of substituted tetralones is a crucial first step in this pathway, with various methods developed for their preparation. While this synthetic approach is recognized, specific details on the subsequent reaction steps to form the complete xanthocycline skeleton from this particular tetralone are not extensively detailed in the available literature.

A highly effective and direct route to the xanthocycline skeleton employs a chromone (B188151) derivative as a key building block. Chromones (1,4-benzopyrones) are versatile intermediates in heterocyclic synthesis. In the context of xanthocycline, a specifically substituted chromone is designed to react with a cyclic ketone to build the final two rings of the tetracyclic system in a convergent manner. This approach leverages the inherent reactivity of the chromone ring system to facilitate the desired bond formations.

The chromone approach culminates in a powerful condensation-cyclization cascade. Specifically, the reaction between a 2-methylchromone-3-carboxylate and a cyclohexanone (B45756) derivative directly yields the xanthocycline skeleton. This transformation is a pivotal reaction that assembles the complex tetracyclic structure with high efficiency. The reaction proceeds through a series of steps that ultimately lead to the formation of the 7,8,9,10-tetrahydrobenzo[b]xanthen-12-one core. This methodology represents a significant advancement in the synthesis of 5-oxaanthracycline analogues.

Table 1: Key Reaction for Xanthocycline Skeleton Formation
Reactant 1Reactant 2ProductReaction Type
2-Methylchromone-3-carboxylateCyclohexanoneXanthocycline Skeleton (7,8,9,10-tetrahydrobenzo[b]xanthen-12-one)Condensation-Cyclization

Directed Synthesis of Structurally Modified Xanthocycline Analogues

Beyond the synthesis of the parent core structure, significant effort is directed toward the preparation of analogues with modified functionalities. These modifications can be used to probe structure-activity relationships or alter the compound's physicochemical properties.

The introduction of a formyl group (-CHO) onto the aromatic ring of xanthocycline represents a key synthetic modification. Formylated compounds are valuable intermediates that can be further elaborated into a wide range of other functional groups.

A powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.commychemblog.com The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring of a substrate, and subsequent hydrolysis yields the corresponding aldehyde. chemistrysteps.commychemblog.com Given that the xanthocycline core contains an activated aromatic ring, the Vilsmeier-Haack reaction is a highly suitable and established methodology for the synthesis of formylated xanthocycline derivatives. chemistrysteps.com

Table 2: General Vilsmeier-Haack Reaction for Formylation
SubstrateReagentsIntermediateProduct
Electron-Rich Aromatic Compound (e.g., Xanthocycline)1. DMF, POCl₃ 2. Aqueous WorkupIminium SaltFormylated Aromatic Compound (e.g., Formyl-Xanthocycline)

Preparation of Epoxide Ring-Opened Halohydrin Analogues

The synthesis of halohydrin analogues from xanthone precursors bearing an epoxide ring is a valuable strategy for introducing diverse functionalities. This transformation typically involves a two-step process: epoxidation of an alkene precursor followed by the ring-opening of the resulting epoxide with a halide source.

Epoxides are highly reactive three-membered rings due to significant ring strain, making them susceptible to nucleophilic attack. nih.govnih.gov The ring-opening of epoxides to form halohydrins can be achieved under neutral and mild conditions. For instance, the use of elemental bromine or iodine in the presence of a catalyst like nano ZrO2 has been shown to be an effective method for the regioselective conversion of epoxides to their corresponding vicinal halohydrins in high yields. researchgate.net This approach is compatible with various aprotic solvents and can tolerate sensitive functional groups within the molecule. researchgate.net

The general reaction scheme for the formation of a halohydrin from an epoxide is presented below:

ReactantReagentProduct
EpoxideHalogen Source (e.g., I2, Br2) + Catalyst (e.g., nano ZrO2)Halohydrin

This table illustrates the general transformation of an epoxide to a halohydrin.

The stereochemistry of the resulting halohydrin is a critical consideration. The ring-opening of epoxides via an SN2 mechanism typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.com This stereospecificity is crucial in the synthesis of chiral molecules.

Synthesis of Carboxyxanthone and Xanthydrol-Derived Compounds

The synthesis of carboxyxanthones and xanthydrol-derived compounds introduces key functional groups that can be further modified to create a diverse library of analogues.

Carboxyxanthones can be synthesized through various methods, including the oxidation of methylxanthones or via diaryl ether intermediates followed by intramolecular cyclization. nih.gov For example, 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid has been synthesized via a Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and subsequent oxidation. nih.gov Another approach involves the Ullmann coupling of an aryl halide with a phenol to form a diaryl ether, which is then cyclized using a catalyst such as polyphosphoric acid to yield the xanthone-2-carboxylic acid scaffold. nih.gov

Xanthydrol-derived compounds can be accessed from xanthones through reduction of the ketone functionality. More advanced methods involve the direct propargylation of xanthone derivatives. For example, a gold-catalyzed bispropargylation of xanthones using propargylsilanes has been developed. researchgate.net This methodology results in a deoxygenative bispropargylation through a double catalytic addition of the corresponding allenylgold intermediate to the activated carbonyl group, proceeding in a diastereoselective manner. researchgate.net

Development of Novel Xanthone-Based Architectures

The development of novel xanthone-based architectures is a key area of research, driven by the diverse biological activities of this class of compounds. nih.govsemanticscholar.orgnih.gov Synthetic strategies often focus on the introduction of various substituents and heterocyclic rings onto the xanthone scaffold.

One approach involves the O-alkylation of a hydroxyxanthone with a reagent such as propargyl bromide, followed by a "click reaction" with variously substituted benzyl azides to introduce a polar 1,2,3-triazole ring at a specific position on the xanthone core. nih.gov This modular approach allows for the generation of a library of derivatives with diverse substitutions. nih.gov

Another strategy focuses on a diversity-oriented synthesis of polyhalogenated xanthones. semanticscholar.org This can be achieved through a modular chlorination of a dihydroxy benzoate precursor, followed by a high-yielding conversion to methyl benzoates and an optimized polar condensation and cyclization sequence. semanticscholar.org This method has been shown to provide access to a variety of xanthones in improved yields compared to previous procedures and enables the synthesis of previously unknown polyhalogenated xanthones. semanticscholar.org

The following table summarizes some approaches to novel xanthone architectures:

Starting MaterialKey ReactionResulting Architecture
HydroxyxanthoneO-alkylation with propargyl bromide, followed by "click chemistry"1,2,3-Triazole-substituted xanthones
Dihydroxy benzoateModular chlorination, polar condensation, and cyclizationPolyhalogenated xanthones

This interactive data table highlights different strategies for creating novel xanthone-based structures.

Mechanistic Insights and Optimization in Chemical Synthesis

Application of Advanced Reaction Techniques (e.g., Microwave Irradiation, One-Pot Synthesis)

The application of advanced reaction techniques such as microwave irradiation and one-pot synthesis has significantly improved the efficiency and environmental footprint of xanthone synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sc.edu In the context of xanthone synthesis, microwave irradiation can dramatically reduce reaction times and improve yields. cuni.cznih.govresearchgate.net For example, the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via a sodium acetate-catalyzed annulation can be achieved in 30-40 minutes at 200 °C under microwave irradiation, with a yield of 93%. sc.edu The subsequent methylation to 3,6-dimethoxyxanthone also proceeds with high efficiency. sc.edu The use of heterogeneous catalysts in combination with microwave irradiation has also been successfully applied to the synthesis of dihydropyranoxanthones, leading to shorter reaction times and improved yields. cuni.cznih.gov

One-pot synthesis , where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. youtube.com Several one-pot methodologies for the synthesis of the xanthone scaffold have been developed. One such method involves the tandem coupling-cyclization of arynes and salicylates, which provides an efficient route to biologically interesting xanthones. nih.gov Another example is the copper-catalyzed one-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol, which proceeds in high yield under mild conditions. rsc.org More recently, a one-pot synthesis of xanthones via a carbonylative Suzuki coupling reaction has been reported, utilizing an ortho-iodophenol, an organoboron reagent, and carbon monoxide with a palladium catalyst, achieving a quantitative yield. mdpi.com

The following table provides a comparative overview of conventional versus advanced synthetic techniques for xanthone synthesis:

TechniqueTypical Reaction TimeTypical YieldKey Advantages
Conventional HeatingHours to DaysVariableWell-established procedures
Microwave IrradiationMinutes to HoursOften ImprovedReduced reaction time, improved yields, higher selectivity
Multi-step SynthesisDaysLower Overall YieldIsolation and purification of intermediates
One-Pot SynthesisHoursOften ImprovedIncreased efficiency, reduced waste, time and resource savings

This interactive data table compares traditional and advanced synthetic methods for xanthone derivatives.

Structure Activity Relationship Sar Investigations of Xanthocycline Analogues

Computational and Cheminformatic Approaches to SAR

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. For xanthocycline analogues, these approaches provide valuable insights into the molecular interactions governing their biological effects, allowing researchers to prioritize the synthesis of compounds with the highest potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the three-dimensional properties of molecules. nih.govnih.gov These models are built using a "training set" of molecules with known activities to establish a correlation, which is then used to predict the activities of new, untested compounds. nih.gov The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation, including internal validation (cross-validation) and external validation using a "test set" of compounds not included in the model's development. nih.govnih.gov

For a series of inhibitors, 3D-QSAR models can be developed to understand the relationship between their structural features and inhibitory activity. nih.gov The statistical quality of these models is often judged by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net A high q² value (typically > 0.5) indicates good predictive ability of the model. nanobioletters.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nanobioletters.com In a CoMFA study, aligned molecules are placed in a 3D grid, and at each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies with a probe atom are calculated. unicamp.br These calculated energy values constitute the descriptors used to build a statistical model, often using Partial Least Squares (PLS) regression, to correlate with the observed biological activity. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or decrease activity. For instance, green contours typically indicate regions where steric bulk is favorable for activity, while yellow contours show areas where bulk is unfavorable. unicamp.br Similarly, red and blue contours can indicate regions where negative and positive electrostatic charges, respectively, are preferred. This information provides a clear graphical guide for designing new analogues with improved potency. nih.govunicamp.br

Table 1: Illustrative Statistical Parameters for a CoMFA Model

ParameterValueDescription
q² (Cross-validated r²)0.802Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. nih.gov
r² (Non-cross-validated r²)0.979Represents the goodness of fit of the model for the training set data. nih.gov
Steric Field Contribution45%The percentage of variance in activity explained by the steric properties of the molecules.
Electrostatic Field Contribution55%The percentage of variance in activity explained by the electrostatic properties of the molecules.

Note: Data is representative of typical CoMFA model outputs as seen in QSAR studies of various inhibitors and is for illustrative purposes. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method similar to CoMFA but with some key differences. unicamp.br CoMSIA also calculates molecular fields around aligned molecules, but it uses a Gaussian function, which results in a smoother representation of the fields and avoids the extreme values often encountered at close intermolecular distances with CoMFA's potential functions. unicamp.br In addition to steric and electrostatic fields, CoMSIA evaluates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govunicamp.br

This expanded set of descriptors can provide a more detailed and nuanced understanding of the SAR. researchgate.net For example, CoMSIA contour maps can show regions where hydrophobicity is favored (e.g., yellow contours) or disfavored (e.g., white contours), and areas where hydrogen bond donors (cyan contours) or acceptors (magenta contours) would be beneficial for activity. researchgate.net The combination of these five fields often leads to robust and highly predictive QSAR models. nih.govnih.gov

Table 2: Illustrative Field Contributions for a CoMSIA Model

Field TypeContributionImplication for SAR
Steric20%Bulk and shape of the molecule are moderately important.
Electrostatic35%Charge distribution is a significant determinant of activity.
Hydrophobic25%Hydrophobic interactions play a key role in binding. nih.gov
Hydrogen Bond Donor10%Presence of H-bond donors in specific regions can enhance activity. nih.gov
Hydrogen Bond Acceptor10%Presence of H-bond acceptors in specific regions can enhance activity.

Note: Data is representative of typical CoMSIA model outputs as seen in QSAR studies of various inhibitors and is for illustrative purposes. nih.govresearchgate.net

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a xanthocycline analogue) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. ijnc.irapeejay.edu The primary objective of docking is to predict the binding mode and affinity of a ligand within the active site of a protein. nih.gov This is achieved by using scoring functions to estimate the binding energy of different ligand poses, with lower energy scores generally indicating more favorable binding. ijnc.irnih.gov

Docking studies on xanthone (B1684191) derivatives, the core scaffold of xanthocycline, have been used to investigate their potential as anticancer agents by simulating their interaction with various protein targets. ijnc.ir These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. ijnc.ir For example, docking simulations might show that the carbonyl group on the xanthone scaffold acts as a hydrogen bond acceptor, while the aromatic rings engage in hydrophobic interactions with nonpolar residues of the target protein. nih.govnih.gov This detailed interaction profile is crucial for understanding the molecular basis of activity and for designing modifications to enhance binding affinity and selectivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Identification of Key Structural Determinants for Activity

While computational models provide predictive insights, the synthesis and biological evaluation of analogues remain central to SAR studies. By systematically altering the structure of xanthocycline, researchers can identify which parts of the molecule are essential for its activity and how different functional groups contribute to its biological effects.

The xanthone core is a privileged scaffold in medicinal chemistry, and the biological activity of its derivatives is highly dependent on the type, number, and position of substituents on its aromatic rings. nih.govnih.gov SAR studies on various classes of xanthone derivatives have revealed several key principles that are likely applicable to xanthocycline analogues.

The nature and placement of oxygen-containing functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can have a significant effect on activity. nih.gov For instance, in some contexts, the conversion of a hydroxyl group to a methoxy group has been shown to enhance anticancer activity. nih.gov Conversely, for antioxidant activity, the presence and specific positioning of hydroxyl groups on the A and B rings of the flavonoid structure (related to xanthones) are considered crucial. mdpi.com

Table 3: Summary of Substituent Effects on the Biological Activity of Xanthone Derivatives

Substituent/ModificationPosition(s)Observed Effect on Activity
Hydroxyl (-OH) groupC7, C3'The presence of hydroxyl groups at specific positions can be crucial for antioxidant and anti-inflammatory properties. mdpi.com
Methoxy (-OCH₃) groupC7Can enhance anti-inflammatory activity compared to a hydroxyl group at the same position. mdpi.com
Conversion of -OH to -OCH₃VariousReported to increase anticancer activity in certain xanthone derivatives. nih.gov
Prenyl groupsVariousConsidered a pivotal functional group for the anticancer activity of many xanthones. nih.gov
Electron-donating/withdrawing groupsVariousThe type and position of these groups are critically important for the herbicidal activity of related ketones. nih.govresearchgate.net

Stereochemical Considerations in Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in determining the biological potency of a drug. The interaction between a drug molecule and its biological target, such as an enzyme or receptor, is highly specific and often dependent on the precise spatial orientation of the drug's functional groups. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity, with one stereoisomer potentially exhibiting high potency while another is less active or even inactive.

In the case of xanthocillin analogues, research has highlighted the importance of alkene geometry in their biological activity. A study on xanthocillin derivatives as thrombopoietin receptor agonists indicated that the geometry of the alkene bonds within the molecule is a key determinant of their potency nih.gov. While detailed quantitative data comparing the activity of various stereoisomers of xanthocillin is not extensively available in the public domain, the principle of stereoselectivity is well-established for other classes of compounds, such as xanthones. For some chiral derivatives of xanthones, enantioselectivity has been observed in their ability to inhibit cyclooxygenases (COX-1 and COX-2) nih.gov. This underscores the general principle that different stereoisomers can interact differently with biological targets, leading to variations in their therapeutic effects.

The differential activity of stereoisomers can be attributed to several factors. The binding pocket of a target protein is itself chiral, composed of L-amino acids. This chirality creates a specific three-dimensional space that may preferentially accommodate one stereoisomer over another. An optimal fit allows for stronger and more effective binding interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), leading to a more potent biological response. Conversely, a stereoisomer with a different spatial arrangement may bind less effectively or not at all.

Table 1: Impact of Stereochemistry on Biological Activity of Selected Xanthocillin Analogues
CompoundStereochemical FeatureBiological Activity (Relative Potency)
Xanthocillin Analogue A(E,E)-alkene geometryHigh
Xanthocillin Analogue B(Z,Z)-alkene geometryLow
Xanthocillin Analogue CRacemic mixtureModerate
Xanthocillin Analogue D(R)-enantiomerPotent
Xanthocillin Analogue E(S)-enantiomerWeak

Note: This table is a representative illustration based on the general principles of stereochemistry and the reported importance of alkene geometry for xanthocillin derivatives. Specific quantitative data for these exact analogues is not available in the cited literature.

Rational Design Principles for Enhanced Efficacy

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and mechanism of action to develop new and more effective drugs. This approach contrasts with traditional drug discovery methods that often rely on screening large libraries of compounds. The principles of rational design can be broadly categorized into structure-based drug design and ligand-based drug design.

Structure-Based Design: If the three-dimensional structure of the biological target of xanthocillin (e.g., the thrombopoietin receptor) is known, structure-based design can be employed. Computational docking studies could be used to model how different xanthocillin analogues bind to the receptor's active site. This would allow for the in silico design of new analogues with modifications predicted to improve binding affinity and, consequently, biological potency. For instance, modifications could be made to the substituents on the phenyl rings to optimize hydrophobic interactions with corresponding residues in the receptor's binding pocket.

Ligand-Based Design: In the absence of a known target structure, ligand-based design methods can be utilized. These methods rely on the analysis of the structure-activity relationships of a series of known active molecules. For xanthocillin, a pharmacophore model could be developed based on the common structural features of the most potent analogues. This model would define the essential spatial arrangement of functional groups required for activity. New molecules could then be designed to fit this pharmacophore model, with the aim of discovering novel and more potent compounds. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to correlate the physicochemical properties of the xanthocillin analogues with their biological activity, providing a mathematical model to predict the potency of newly designed compounds nih.govmdpi.comwiley.com.

Key rational design strategies for enhancing the efficacy of xanthocillin analogues could include:

Optimization of Alkene Geometry: Synthesizing and testing pure geometric isomers (E,E), (E,Z), (Z,E), and (Z,Z) to definitively determine the most active configuration.

Modification of Phenyl Ring Substituents: Introducing a variety of substituents with different electronic and steric properties on the phenyl rings to probe for optimal interactions with the target.

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, exploring alternatives to the isonitrile groups.

By systematically applying these rational design principles, it is possible to develop novel xanthocillin analogues with enhanced therapeutic efficacy.

Preclinical Biological Activity and Mechanistic Characterization at the Cellular Level

Investigation of Molecular and Cellular Mechanisms of Action

The mechanisms by which compounds with the xanthocycline skeleton exert their effects are explored through various cellular and molecular assays.

While direct experimental data on Xanthocycline's inhibition of specific enzymes like Topoisomerase II, Alpha-Glucosidase, or Xanthine Oxidase is not explicitly detailed in the provided literature, its structural relation to anthracyclines suggests potential interactions. Anthracycline antibiotics are known to interfere with cellular processes, and some mechanisms involve interactions with enzymes critical for DNA replication and repair, such as topoisomerases nih.gov. Research on other xanthone (B1684191) derivatives and natural products has demonstrated inhibitory activity against enzymes like Xanthine Oxidase and Alpha-Glucosidase mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. However, specific studies confirming Xanthocycline's activity against these particular enzymes were not found in the reviewed snippets.

Compounds with the xanthocycline skeleton are structurally related to anthracyclines, which are known to intercalate into DNA, potentially leading to DNA damage and cross-linking bac-lac.gc.canih.gov. DNA cross-linking agents, whether exogenous or endogenous, interfere with cellular metabolism, including DNA replication and transcription, often triggering cell death wikipedia.org. While specific studies detailing Xanthocycline's direct interaction with nucleic acids or its capacity for DNA cross-linking were not found, the general mechanisms of DNA interaction are relevant to its class wikipedia.orgnih.govuochb.cznih.gov. The molecular shape of these compounds is considered important for their ability to complex with DNA, which is essential for their biological effects bac-lac.gc.ca.

The modulation of intracellular signaling pathways is a key area of investigation for compounds with potential therapeutic applications. Anthracyclines, to which Xanthocycline is structurally related, are known to induce apoptosis and can lead to cardiotoxicity through various cellular mechanisms, including disruption of sarcomere structure and potential involvement in oxidative stress pathways bac-lac.gc.canih.gov. Other related compounds, such as astaxanthin (B1665798) and anthocyanins, have been shown to modulate pathways involved in apoptosis, oxidative stress, and inflammation, including the PI3K/Akt-Nrf2 and NF-κB pathways mdpi.commdpi.comnih.govoncotarget.commdpi.comnih.govmdpi.comfrontiersin.org. While direct experimental data on Xanthocycline's specific modulation of these pathways was not identified, its structural class suggests potential involvement in these cellular processes.

Advanced Analytical Methodologies for Xanthocycline Research

Development and Optimization of Separation Techniques

Separation science is fundamental to isolating and purifying compounds of interest from complex mixtures. High-Performance Liquid Chromatography (HPLC) and various forms of chromatography, including Thin Layer Chromatography (TLC) and column chromatography, are indispensable tools in this regard.

HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. The development and optimization of HPLC methods are critical to achieving efficient and reproducible results.

Method Development and Optimization Strategies: The process of developing an HPLC method typically involves selecting appropriate chromatographic parameters such as the mobile phase composition, stationary phase chemistry, column dimensions, flow rate, and temperature. Optimization aims to achieve adequate selectivity, resolution, peak shape, and acceptable analysis time researchgate.netirjmets.compharmtech.comdrawellanalytical.com.

Mobile Phase Optimization: The choice of mobile phase, including solvent strength, polarity, pH, and buffer concentration, significantly influences analyte retention and selectivity researchgate.netpharmtech.comdrawellanalytical.com. For compounds like xanthones, which may possess varying polarities, reversed-phase HPLC with mixtures of aqueous buffers and organic modifiers (e.g., acetonitrile (B52724) or methanol) is commonly employed pharmtech.com.

Stationary Phase Selection: Screening various stationary phase chemistries is essential for achieving orthogonal selectivity, as different phases interact with analytes in distinct ways perkinelmer.com. Common stationary phases include C18 bonded silica (B1680970), but alternative chemistries are often explored to resolve challenging separations perkinelmer.com.

Gradient Elution: For samples containing analytes with a wide range of retentivities, gradient elution, where the mobile phase composition changes over time, is often necessary to achieve adequate separation and reduce analysis time pharmtech.com.

Computational Approaches: Emerging strategies involve in silico method development using machine learning and quantitative structure-property relationships (QSPR) to predict retention times and optimize chromatographic conditions, thereby reducing experimental workload and costs researchgate.net.

HPLC in Quantification: HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is highly effective for the simultaneous determination and quantification of multiple compounds. For instance, studies on triterpenoids have demonstrated the development of sensitive assays with excellent linearity (r² > 0.998), precision (RSD < 2.8%), and recovery (95.3-104.7%) using HPLC-ESI-MS nih.gov.

Table 1: Key Parameters in HPLC Method Development and Optimization

ParameterDescriptionImpact on Separation
Mobile Phase Composition Solvent strength, polarity, pH, buffer type and concentration.Affects analyte retention, selectivity, and peak shape.
Stationary Phase Chemical nature of the column packing material (e.g., C18, phenyl, cyano).Determines interaction mechanisms with analytes; screening for selectivity is key.
Flow Rate Volume of mobile phase passing through the column per unit time.Influences retention time and column efficiency; balances speed and resolution.
Column Temperature Temperature of the chromatographic column.Affects mobile phase viscosity, analyte diffusion, and kinetics; can improve resolution.
Gradient Program Variation of mobile phase composition over the course of the run.Essential for separating complex mixtures with analytes of diverse polarities.
Column Dimensions Length and internal diameter of the column.Affects resolution, efficiency, and analysis time.

TLC and column chromatography are fundamental techniques for the isolation and purification of natural products and synthetic compounds.

Isolation and Purification: Column chromatography, typically employing silica gel or alumina (B75360) as the stationary phase, is widely used to separate compounds based on their polarity up.ac.zatamu.educmfri.org.inbac-lac.gc.ca. Mobile phases, such as mixtures of hexane (B92381) and ethyl acetate, are used to elute compounds with varying polarities up.ac.zatamu.edujppres.com. TLC serves as a crucial complementary technique for monitoring the progress of column chromatography, assessing the purity of fractions, and guiding the selection of solvent systems up.ac.zatamu.edujppres.comsjp.ac.lk. Fractions with similar Thin Layer Chromatographic (TLC) profiles are often pooled for further purification or analysis up.ac.za. TLC-bioautography can also be employed to directly visualize bioactive bands within a chromatogram jppres.com.

Table 2: Applications of TLC and Column Chromatography

TechniquePrimary RoleCommon Stationary PhasesCommon Mobile Phase ComponentsMonitoring/Detection Methods
TLC Reaction monitoring, purity assessment, solvent system selection, qualitative analysis.Silica gel, AluminaHexane, Ethyl Acetate, Methanol, Chloroform, etc.UV visualization, chemical stains, bioautography.
Column Chromatography Preparative separation and purification of compounds from mixtures.Silica gel, AluminaHexane-Ethyl Acetate gradients, Dichloromethane-Methanol.Fractions collected and analyzed by TLC.
Flash Chromatography Rapid purification technique utilizing pressure to speed up solvent flow through the column.Silica gelSimilar to column chromatography, often with optimized gradients.Fractions collected and analyzed by TLC.

Application of Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for determining the molecular structure, identifying functional groups, and quantifying the target compound.

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including xanthone (B1684191) derivatives and related compounds up.ac.zanih.govresearchgate.netresearchgate.netpitt.edu. It provides detailed information about the arrangement of atoms within a molecule.

Key NMR Techniques:

1D NMR (¹H NMR, ¹³C NMR): ¹H NMR spectra reveal the chemical environment and connectivity of protons, while ¹³C NMR spectra provide information on carbon atoms. These are the primary tools for initial structural assessment nih.govanalis.com.my.

NMR data is often correlated with mass spectral data to provide a comprehensive structural determination nih.govpitt.edu.

Table 3: NMR Techniques for Structural Elucidation

NMR TechniquePrimary Information GainedApplication
¹H NMR Chemical shifts, integration, coupling constants of protons.Identifying proton environments, functional groups, and relative numbers.
¹³C NMR Chemical shifts of carbon atoms.Determining the carbon backbone and identifying different carbon types.
DEPT Distinguishes CH₃, CH₂, CH, and quaternary carbons.Clarifying carbon atom types and their attachments.
COSY ¹H-¹H through-bond correlations.Mapping proton connectivity within spin systems.
HSQC / HMQC Direct ¹H-¹³C correlations (one bond).Assigning ¹³C signals to their corresponding ¹H signals.
HMBC ¹H-¹³C long-range correlations (2-3 bonds).Establishing connectivity between atoms separated by multiple bonds, aiding in complex structure assembly.

IR spectroscopy is a valuable technique for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations libretexts.orgspecac.com.

Functional Group Identification: IR spectra provide characteristic absorption bands for specific chemical bonds and functional groups. For example, the presence of hydroxyl (-OH) groups is indicated by broad absorption bands, carbonyl (C=O) groups by sharp, strong bands, and C-H stretching vibrations vary depending on whether the carbon is sp³, sp², or sp hybridized libretexts.orgspecac.commasterorganicchemistry.com. The region between 1500 and 3500 cm⁻¹ is particularly rich in information for identifying common functional groups, while the "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for each molecule specac.com.

IR spectroscopy is often used in conjunction with NMR and mass spectrometry to provide a more complete structural characterization libretexts.orgspecac.com.

Table 4: Characteristic IR Absorption Bands for Common Functional Groups

Functional GroupCharacteristic Wavenumber (cm⁻¹)Intensity/Appearance
O-H (Alcohol/Phenol)3200-3550Broad, strong
O-H (Carboxylic Acid)2500-3300Very broad
C-H (Alkane)2850-2960Medium
C-H (Alkene)3020-3100Medium
C=O (Carbonyl)1630-1830Sharp, strong
C=C (Alkene)1600-1680Medium
C-O (Alcohol/Ether/Ester)1050-1260Sharp
C≡N (Nitrile) / C≡C (Alkyne)2100-2260Weak to medium

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound up.ac.zajppres.com.

Applications in Analysis: MS is crucial for identifying compounds and confirming their structures, often by correlating its data with NMR findings nih.govpitt.edu. Techniques like Electron Ionization (EI) provide detailed fragmentation patterns, aiding in structural elucidation, while softer ionization methods such as Electrospray Ionization (ESI) are commonly used in hyphenated techniques like HPLC-ESI-MS for analyzing non-volatile compounds and for quantification nih.govup.ac.za. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the separation and identification of volatile compounds jppres.comsjp.ac.lk. HPLC-MS methods have demonstrated high sensitivity and accuracy for quantifying analytes, with reported recoveries typically in the range of 95-105% nih.gov.

Table 5: Mass Spectrometry Techniques and Their Applications

TechniquePrimary UseInformation Gained
EI-MS Identification of volatile compounds, structural elucidation via fragmentation.Molecular ion peak, fragmentation patterns, elemental composition.
ESI-MS Analysis of polar, non-volatile compounds; often coupled with LC.Molecular weight (e.g., [M+H]⁺, [M-H]⁻), adducts.
GC-MS Separation and identification of volatile components in complex mixtures.Retention times, mass spectra of individual components.
HPLC-MS Separation, identification, and quantification of non-volatile compounds.Retention times, molecular weights, fragmentation patterns, and quantitative data.

Future Directions and Emerging Research Avenues for Xanthocycline

Novel Analog Design and Development for Enhanced Biological Specificity

A primary focus of future research is the rational design of novel Xanthocycline analogs. While the tetracycline (B611298) scaffold is a valuable starting point, engineered biosynthesis and semisynthetic modifications offer pathways to create derivatives with improved properties. nih.gov The goal is to develop analogs that exhibit enhanced specificity towards bacterial targets, such as the ribosome, while minimizing off-target effects in human cells. nih.gov This can circumvent existing resistance mechanisms that bacteria have developed against older tetracyclines. nih.govnih.gov

Key strategies in analog design include:

Modification of the core structure: Introducing different functional groups to the tetracycline backbone can alter the molecule's binding affinity and spectrum of activity.

Target-focused design: Utilizing structural biology data of the bacterial ribosome and resistance proteins to guide the design of analogs that bind more effectively to their intended target and evade resistance mechanisms. nih.gov

Hybrid compounds: Creating hybrid molecules that combine the Xanthocycline scaffold with other pharmacophores to achieve synergistic effects or novel mechanisms of action.

These efforts aim to produce next-generation tetracyclines that are not only more potent against resistant pathogens but also possess a more favorable therapeutic profile. The development of such compounds demonstrates that the tetracycline structure remains a crucial platform for further drug discovery. nih.gov

Deeper Mechanistic Understanding through Multi-Omics Integration

To fully harness the potential of Xanthocycline and its future analogs, a more profound understanding of its mechanism of action is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving this. frontlinegenomics.comwisdomlib.org By simultaneously analyzing how Xanthocycline affects these different biological layers within a bacterial cell, researchers can build a comprehensive picture of its physiological impact. taylorandfrancis.comthermofisher.com

The integration of multi-omics data can elucidate:

Primary and secondary targets: While it's known that tetracyclines inhibit protein synthesis by binding to the ribosome, multi-omics can reveal other cellular pathways that are affected. nih.govnih.gov

Resistance mechanisms: Analyzing the genomic and transcriptomic changes in bacteria exposed to Xanthocycline can uncover novel resistance genes and regulatory networks.

Host-pathogen interactions: Understanding how the compound modulates the molecular landscape of both the pathogen and the host can inform its therapeutic application in complex infection models.

This systems-level understanding is crucial for identifying biomarkers of drug efficacy and for the rational design of combination therapies that can overcome resistance. frontlinegenomics.com

Table 1: Multi-Omics Approaches in Xanthocycline Research
Omics FieldArea of InvestigationPotential Insights
GenomicsAnalysis of bacterial DNAIdentification of resistance genes and mutations.
TranscriptomicsStudy of RNA expressionUnderstanding changes in gene activity in response to the drug.
ProteomicsAnalysis of the protein landscapeIdentifying primary and off-target protein interactions.
MetabolomicsStudy of metabolic profilesRevealing disruptions in bacterial metabolic pathways.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

AI and ML can be applied to:

High-throughput screening: Computer models can screen millions of chemical compounds in silico to predict their potential antibacterial activity, significantly narrowing down the candidates for laboratory testing. mit.edunih.gov

De novo drug design: Generative AI models can design entirely new molecules with optimized properties, creating novel Xanthocycline analogs that expert chemists might not have conceived. roche.com

Predictive modeling: Algorithms can be trained to predict a compound's physicochemical properties, efficacy, and potential for inducing resistance, allowing researchers to prioritize the most promising leads. medium.commit.edu

Sustainable and Scalable Production through Biotechnological Advancements

While chemical synthesis is possible, biosynthetic and fermentative approaches remain the most cost-effective methods for the large-scale production of tetracyclines. nih.gov Future research will focus on leveraging biotechnological advancements to create sustainable and scalable production platforms for Xanthocycline and its novel analogs.

Key areas of development include:

Strain improvement: Using genetic engineering and synthetic biology to optimize the microbial strains (e.g., Streptomyces species) that naturally produce the tetracycline backbone, thereby increasing yields. core.ac.ukunido.org

Engineered biosynthesis: Modifying the biosynthetic pathways of these microorganisms to produce specific, novel analogs directly through fermentation, a process that can generate complex molecules that are difficult to create through chemical synthesis alone. nih.gov

Process optimization: Improving fermentation conditions and downstream processing techniques to enhance efficiency and reduce the environmental impact of production. core.ac.ukscielo.br

These biotechnological strategies not only offer a more sustainable manufacturing route but also provide a versatile platform for generating a diverse range of new Xanthocycline-based compounds.

Interdisciplinary Approaches in Xanthocycline Research

Addressing the multifaceted challenges of antibiotic development requires a highly interdisciplinary approach. The future of Xanthocycline research will depend on seamless collaboration between experts from various fields.

Table 2: Interdisciplinary Collaborations in Xanthocycline Research
DisciplineContribution to Xanthocycline Research
Medicinal ChemistryDesigning and synthesizing novel analogs with improved properties.
MicrobiologyTesting the efficacy of new compounds against a range of pathogenic bacteria and studying resistance mechanisms.
Computational Biology & AIScreening virtual libraries, predicting molecular properties, and modeling biological systems to guide discovery. mit.edu
Structural BiologyDetermining the three-dimensional structures of drug-target complexes to inform rational drug design. nih.gov
Biochemical EngineeringDeveloping and optimizing fermentation and bioprocessing techniques for sustainable production. nih.gov

By integrating insights from these diverse disciplines, the scientific community can create a robust pipeline for the discovery, development, and sustainable production of the next generation of Xanthocycline antibiotics, ensuring their continued value in modern medicine.

Q & A

Q. What experimental design considerations are critical for optimizing Xanthocycline synthesis?

To optimize synthesis, researchers should systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading while monitoring yield and purity. Experimental replicates and statistical tools (e.g., ANOVA) can identify significant variables. Ensure reproducibility by documenting protocols in line with guidelines for experimental rigor, including detailed characterization (e.g., NMR, HPLC) .

Q. Which spectroscopic techniques are essential for verifying Xanthocycline’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and High-Resolution Mass Spectrometry (HR-MS) are foundational for confirming molecular structure. Infrared (IR) spectroscopy can validate functional groups, while X-ray crystallography provides definitive stereochemical resolution. Cross-referencing data with published spectra in peer-reviewed literature ensures accuracy .

Q. How should researchers address variability in Xanthocycline’s antimicrobial activity across preliminary assays?

Standardize assay conditions (e.g., bacterial strain selection, inoculum size, and growth media) to minimize variability. Include positive controls (e.g., known antibiotics) and use dose-response curves to quantify efficacy (IC₅₀/EC₅₀ values). Statistical validation (e.g., p-value thresholds) and adherence to microbiological best practices (e.g., CLSI guidelines) enhance reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity of Xanthocycline across different in vitro models?

Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line specificity, assay endpoints). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to validate mechanisms. Employ cheminformatics tools to assess compound stability under assay conditions, as degradation products may skew results .

Q. How can structure-activity relationship (SAR) studies improve Xanthocycline’s therapeutic potential?

Synthesize analogs with targeted modifications (e.g., substituent additions, ring expansions) and evaluate their bioactivity, solubility, and toxicity. Computational modeling (e.g., molecular docking, QSAR) can predict binding affinities and guide rational design. Cross-disciplinary collaboration with pharmacologists ensures translational relevance .

Q. What methodologies elucidate the metabolic pathways of Xanthocycline in mammalian systems?

Use isotope-labeled Xanthocycline (e.g., ¹⁴C or deuterated forms) with LC-MS/MS to trace metabolites in hepatic microsomes or in vivo models. Combine with enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic enzymes. Data should be contextualized against pharmacokinetic parameters (e.g., half-life, bioavailability) .

Q. How should researchers handle discrepancies in Xanthocycline’s spectral data between synthetic batches?

Re-examine synthetic protocols for unintended side reactions (e.g., oxidation, dimerization). Employ advanced purification techniques (e.g., preparative HPLC) and re-characterize intermediates. Collaborative verification through independent labs or shared spectral databases (e.g., PubChem) mitigates procedural errors .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical rigor in Xanthocycline’s preclinical toxicity studies?

Adhere to institutional animal care guidelines (e.g., IACUC) and the “3Rs” principle (Replacement, Reduction, Refinement). Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize candidates for in vivo testing. Transparent reporting of adverse effects in publications is mandatory .

Q. How can researchers enhance reproducibility in Xanthocycline-related data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document experimental conditions exhaustively, including instrument calibration details and batch numbers for reagents. Peer-review checklists (e.g., ARRIVE for animal studies) improve transparency .

Q. What statistical approaches are optimal for analyzing Xanthocycline’s dose-dependent effects?

Non-linear regression models (e.g., Hill equation) quantify potency and efficacy. For multi-variable datasets, multivariate analysis (e.g., PCA) identifies latent variables. Bayesian statistics can address small sample sizes in early-stage studies. Visualize uncertainty using confidence intervals rather than single-point estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.